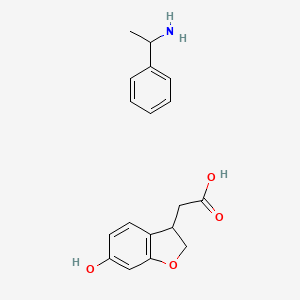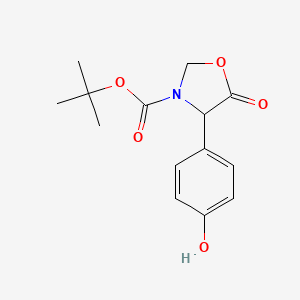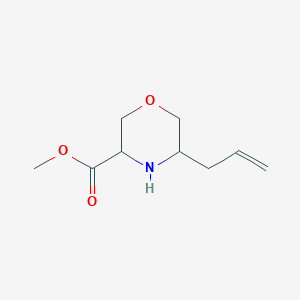![molecular formula C22H27N5O4 B14793155 4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)
4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dTAG Targeting Ligand 1 is a compound used in the dTAG (degradation TAG) system, an innovative approach to target validation. This system utilizes heterobifunctional small molecule degraders to harness a cell’s protein degradation system and eliminate a protein of interest. The dTAG system was developed by Dr. Behnam Nabet and colleagues at the Dana Farber Cancer Center and is a form of Targeted Protein Degradation (TPD) .
準備方法
The preparation of dTAG Targeting Ligand 1 involves several steps:
Fusion with FKBP12 F36V: The protein of interest is fused with the 12-kDa cytosolic prolyl isomerase engineered variant (FKBP12 F36V) through transgene expression or CRISPR-mediated locus-specific knock-in.
Recruitment of E3 Ligase: Heterobifunctional degraders recruit FKBP12 F36V-fused protein of interest to the recognition unit of E3 ligase.
Polyubiquitination and Degradation: The fusion protein is polyubiquitinated and subsequently recognized and degraded by the proteasome.
化学反応の分析
dTAG Targeting Ligand 1 undergoes several types of reactions:
Formation of Ternary Complex: The addition of dTAG ligand forms a ternary complex between the protein of interest fused with FKBP12 F36V and E3 ligase.
Polyubiquitination: This complex triggers the polyubiquitination of the protein of interest.
Proteasomal Degradation: The polyubiquitinated protein is then degraded by the proteasome.
科学的研究の応用
dTAG Targeting Ligand 1 has a wide range of scientific research applications:
Cancer Research: It has been used to identify and validate novel targets in cancer, such as the YEATS domain-containing protein ENL.
Target Validation: The dTAG system combines the advantages of genetic and pharmacological strategies, providing rapid and dose-dependent effects on total cellular protein abundance.
Drug Discovery: This technology platform provides target validation in the context of drug discovery.
作用機序
The mechanism of action of dTAG Targeting Ligand 1 involves the following steps:
Expression of Target Protein: The target protein is expressed as a chimera with mutant FKBP12 F36V.
Formation of Ternary Complex: The dTAG compound forms a ternary complex between the fusion protein and E3 ligase.
Polyubiquitination and Degradation: This complex causes polyubiquitination and degradation of the target protein.
類似化合物との比較
dTAG Targeting Ligand 1 is unique compared to other similar compounds:
Other TPD Approaches: Other TPD approaches, such as the PROTAC degraders MZ 1 and THAL SNS 032, utilize an existing ligand for the protein of interest linked to an E3 ligase ligand in the development of the degrader.
Similar compounds include:
PROTAC Degraders: MZ 1 and THAL SNS 032.
BromoTag: Another TAG degradation technology.
特性
IUPAC Name |
4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPCXFISSPPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)

![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)

![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)

![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)


